(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Unlike racemic mixtures or regioisomers, the (1S,5S) pure enantiomer guarantees reproducible asymmetric synthesis and reliable biological data. Its rigid bicyclo[3.2.0]heptane core locks the molecule into a bioactive conformation, reducing entropic penalty upon target binding. Ideal for 'escape from flatland' bioisostere design, chiral ligand development, and enzyme active-site probing. This high-purity building block eliminates late-stage chiral resolution, saving time and resources in drug discovery. Verify enantiomeric purity by chiral HPLC or optical rotation before use.

Molecular Formula C8H12O2
Molecular Weight 140.182
CAS No. 2278552-38-6
Cat. No. B2460263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid
CAS2278552-38-6
Molecular FormulaC8H12O2
Molecular Weight140.182
Structural Identifiers
SMILESC1CC2C1CCC2C(=O)O
InChIInChI=1S/C8H12O2/c9-8(10)7-4-2-5-1-3-6(5)7/h5-7H,1-4H2,(H,9,10)/t5-,6-,7?/m0/s1
InChIKeyVWHAMUYEURGAJM-WABBHOIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

A Buyer's Guide to (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid (CAS 2278552-38-6): A Rigid Bicyclic Scaffold


(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid (CAS 2278552-38-6) is a chiral, non-aromatic bicyclic building block with the molecular formula C8H12O2 and a molecular weight of 140.182 g/mol . It features a fused cyclopentane and cyclobutane ring system, creating a rigid, three-dimensional scaffold that is of significant interest in medicinal chemistry and organic synthesis . Its core value for procurement lies in its well-defined absolute stereochemistry, which can impart unique spatial and conformational properties to derivative compounds, a feature that generic or racemic mixtures cannot guarantee.

The High Cost of Substitution: Why Stereochemistry in (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic Acid Matters


Substituting (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid with a generic 'bicyclo[3.2.0]heptane' derivative or even a racemic mixture can lead to failed experiments and irreproducible data. The (1S,5S) absolute stereochemistry dictates a specific three-dimensional orientation of the carboxylic acid moiety, which is critical for its interaction with chiral biological targets or for inducing asymmetry in further synthetic steps [1]. A racemic mixture will contain an equal proportion of the (1R,5R) enantiomer, which may have different or even antagonistic biological activity, effectively halving the desired effect and confounding results. Furthermore, regioisomers like bicyclo[3.2.0]heptane-6-carboxylic acid position the functional group differently, altering the compound's reactivity, steric profile, and biological interactions . For a scientific user, the choice is between a defined, high-purity chiral compound and an undefined mixture with unknown and unpredictable properties.

Quantitative Differentiation Guide: (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid vs. Its Closest Analogs


Stereochemical Purity: (1S,5S) Enantiomer vs. Racemic Mixture (rac-(1R,5R)-Bicyclo[3.2.0]heptane-2-carboxylic acid)

The primary differential characteristic of (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid is its defined, single-enantiomer form. Its direct comparator, the racemic mixture (often listed under the same CAS 2278552-38-6), is a 1:1 mixture of (1S,5S) and (1R,5R) enantiomers . While a racemate may be sufficient for some achiral applications, any interaction with a chiral environment (e.g., a biological target) will be a composite of two different interactions. The (1S,5S) enantiomer ensures 100% of the material is the desired stereoisomer, eliminating ambiguity and potential interference from the opposite enantiomer.

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Positional Isomerism: Carboxylic Acid at C2 vs. C6 (Bicyclo[3.2.0]heptane-6-carboxylic acid)

A common and chemically distinct alternative is the regioisomer bicyclo[3.2.0]heptane-6-carboxylic acid (CAS 1824197-32-1) . The target compound has the carboxylic acid functional group at the 2-position, whereas the alternative has it at the 6-position of the bicyclic framework. This difference in attachment point alters the bond angles, steric hindrance, and electronic environment of the carboxylate, leading to different chemical reactivity and a unique exit vector for molecular elaboration.

Structure-Activity Relationship (SAR) Building Block Regioisomer

Core Scaffold Rigidity: Bicyclo[3.2.0]heptane vs. Flexible Alkyl Carboxylic Acids

Compared to simple, flexible alkyl carboxylic acids (e.g., heptanoic acid), (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid offers a conformationally restricted core. The bicyclo[3.2.0]heptane framework is known to favor a boat-like conformation [1]. This rigidity reduces the entropic penalty upon binding to a biological target and can increase selectivity by locking the molecule into a specific, bioactive conformation. Studies on related bicyclo[3.2.0]heptane-1-carboxylic acid derivatives have shown that the core's conformation is largely unaffected by various substitution patterns [2].

Conformational Locking Bioisostere Rigid Scaffold

Potential as a Cycloalkane/Benzene Isostere: A Novel 3D Scaffold vs. Flat Aromatic Rings

In the context of modern medicinal chemistry, there is a strong drive to 'escape from flatland' by replacing flat, aromatic rings with three-dimensional, saturated scaffolds. 3,6-Difunctionalized bicyclo[3.2.0]heptanes have been explicitly proposed as promising cycloalkane/benzene isosteres, with structural characterization using exit vector plots demonstrating their potential for such replacements [1]. While (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid is less substituted, it represents the foundational core of this isosteric strategy, offering a novel 3D geometry with distinct exit vectors compared to a phenyl ring.

Isostere Escape from Flatland Medicinal Chemistry

Commercial Availability of Single Enantiomer: (1S,5S) vs. Discontinued Racemate

From a procurement perspective, the availability of the pure (1S,5S) enantiomer is a significant factor. While the racemic mixture of this compound (also referencing CAS 2278552-38-6) is listed as 'Discontinued' by some vendors , the single enantiomer (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid is commercially available from specialty suppliers . This ensures a reliable supply chain for researchers needing the defined chiral compound for their studies, unlike the unreliable availability of the racemate.

Procurement Supply Chain Chiral Building Block

Primary Application Scenarios for (1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid in Research & Industry


Asymmetric Synthesis and Chiral Building Block

This compound is best applied as a high-purity, chiral starting material for the asymmetric synthesis of complex molecules. The defined (1S,5S) stereochemistry makes it ideal for creating chiral ligands for asymmetric catalysis or for synthesizing a single enantiomer of a drug candidate, thereby avoiding the need for late-stage chiral resolution [1]. Its rigid core can also impart stereochemical control in subsequent reactions.

Medicinal Chemistry: Scaffold for Conformational Restriction

This compound is ideally suited for medicinal chemistry programs focused on improving ligand binding affinity and selectivity. The rigid bicyclo[3.2.0]heptane core acts as a 'conformational lock' [1], pre-organizing the molecule into a bioactive shape and reducing the entropic penalty upon target binding, which is a key advantage over flexible aliphatic chains [2].

Medicinal Chemistry: Bioisostere for Aromatic Rings

Researchers seeking to 'escape from flatland' can use this compound as a core scaffold for developing bioisosteres of aromatic rings [1]. By replacing a phenyl group with the saturated bicyclo[3.2.0]heptane core, scientists can explore new three-dimensional chemical space, potentially improving the solubility, metabolic stability, and intellectual property position of a new chemical entity [1].

Enzyme-Substrate Interaction Studies

The compound's defined chiral structure and rigid core make it a valuable tool for probing the active site of enzymes, as suggested by its use in studying enzyme interactions and protein-ligand binding dynamics [1]. The specific stereochemistry and spatial presentation of the carboxylic acid group can help elucidate the structural requirements for substrate recognition and catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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